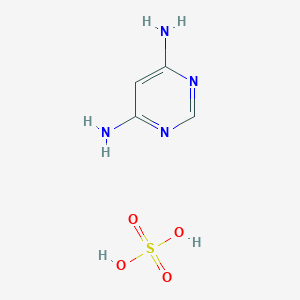

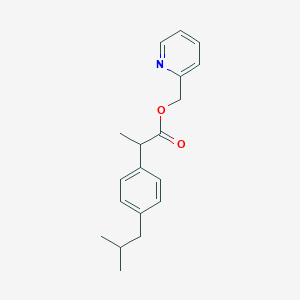

![molecular formula C16H23NO B056067 1,1,7,7-四甲基-1,2,3,5,6,7-六氢吡啶并[3,2,1-ij]喹啉-8-醇 CAS No. 115704-83-1](/img/structure/B56067.png)

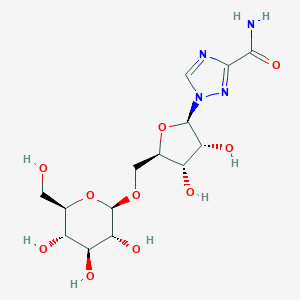

1,1,7,7-四甲基-1,2,3,5,6,7-六氢吡啶并[3,2,1-ij]喹啉-8-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol, or TM-HPHQ for short, is a synthetic compound of pyrido[3,2,1-ij]quinolin-8-ol with a tetramethyl substituent. It has been studied for its potential therapeutic applications, particularly in the field of cancer treatment.

科学研究应用

喹啉衍生物在腐蚀抑制中的应用

喹啉及其衍生物已被确认为有效的防腐材料。它们通过配位键与表面金属原子形成稳定的螯合物的能力,使其在保护金属免受腐蚀方面具有价值。这一特性在金属寿命至关重要的工业应用中特别有益 (Verma、Quraishi 和 Ebenso,2020 年)。

生物医学研究

喹啉和喹唑啉生物碱因其显着的生物学特性而备受关注,一直是广泛生物医学研究的重点。这些化合物表现出广泛的生物活性,包括抗肿瘤、抗真菌、抗菌和抗炎作用。在药物发现中探索这些化合物突出了它们作为各种疾病治疗中的治疗剂的潜力 (Shang 等人,2018 年)。

光电应用

对功能化喹唑啉和嘧啶的研究表明在光电领域有应用前景。当这些化合物被掺入 π 扩展共轭体系时,它们表现出有价值的特性,可用于创造新型光电材料。它们的应用范围从电子器件到发光元件和光电转换元件,表明它们在推动该领域技术进步方面的潜力 (Lipunova、Nosova、Charushin 和 Chupakhin,2018 年)。

分子设计和器件应用

六氮杂三苯并苯 (HAT) 衍生物(包括喹喔啉类似物)的合成和分子设计突出了它们在有机材料和纳米科学中的重要性。这些化合物被用于各种应用中,如 n 型半导体、传感器和储能,展示了它们的多功能性和在新材料和器件开发中的关键作用 (Segura、Juárez、Ramos 和 Seoane,2015 年)。

属性

IUPAC Name |

4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-15(2)7-9-17-10-8-16(3,4)13-12(18)6-5-11(15)14(13)17/h5-6,18H,7-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFKOHMQYNQBAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN2CCC(C3=C(C=CC1=C32)O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357975 |

Source

|

| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115704-83-1 |

Source

|

| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is tetramethyljulolidine primarily used for in current research?

A1: Tetramethyljulolidine, also known as 1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol, is frequently employed as a building block in the synthesis of organic compounds with interesting electronic and optical properties. Specifically, it's a valuable precursor for creating red-emitting materials used in organic light-emitting diodes (OLEDs). [, ]

Q2: Can you provide details on the structure and spectroscopic characteristics of tetramethyljulolidine?

A2: Tetramethyljulolidine (C16H23N) has a molecular weight of 229.36 g/mol. [, , ] Its structure incorporates a julolidine core with four methyl groups, contributing to its electron-donating properties. While specific spectroscopic data isn't extensively provided in the provided research, its derivatives are commonly characterized using techniques like 1H NMR and elemental analysis. [, ]

Q3: How does the structure of tetramethyljulolidine influence its applications in material science?

A3: The four methyl groups on the julolidine core in tetramethyljulolidine make it a strong electron donor. This property is crucial for its use in developing donor-acceptor systems with desirable optoelectronic properties. [, ] For example, it's used to build D-π-A (donor-π-bridge-acceptor) compounds where the tetramethyljulolidine acts as the electron donor, influencing the compound's light absorption and emission characteristics. []

Q4: Are there any studies on how modifying the structure of tetramethyljulolidine affects its properties?

A4: While direct modifications to the tetramethyljulolidine core aren't extensively discussed in the provided research, one study explores the impact of incorporating a benzo[b]furan ring into a chromophore containing tetramethyljulolidine. [] This modification resulted in a smaller energy gap and enhanced non-linear optical properties, highlighting how structural changes can significantly impact the material's functionality.

Q5: Are there any known challenges or limitations associated with using tetramethyljulolidine in materials?

A5: One study mentions that while the amide group in julolidine derivatives successfully directs ortho-metalation, this effect is not observed in the tetramethyljulolidine system. [] This suggests that the presence of the four methyl groups might hinder certain reactions or modifications, potentially impacting its versatility in specific synthetic routes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

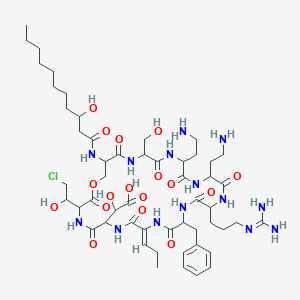

![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)

![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)